molecular formula C7H11NO2S B2807895 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one CAS No. 2470440-49-2

4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one

Cat. No.: B2807895
CAS No.: 2470440-49-2
M. Wt: 173.23
InChI Key: GVVRZIWADCNEJU-UHFFFAOYSA-N
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Description

4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one: This compound is characterized by its azetidinone core, which is a four-membered lactam ring, and an ethanethioate group, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one typically involves the reaction of 2-methyl-4-oxoazetidine with ethanethiol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.

    Substitution: The ethanethioate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can act as a reactive site, forming covalent bonds with target proteins and modulating their activity. The ethanethioate group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    4-Acetoxy-2-azetidinone: Another azetidinone derivative with similar reactivity but different functional groups.

    2-Oxoazetidin-4-yl acetate: Shares the azetidinone core but has an acetate group instead of ethanethioate.

Uniqueness: 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one is unique due to its combination of the azetidinone ring and ethanethioate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for exploring novel reactions and developing new compounds.

Properties

IUPAC Name

S-[(2-methyl-4-oxoazetidin-2-yl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-5(9)11-4-7(2)3-6(10)8-7/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVRZIWADCNEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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